molecular formula C12H22 B14149638 (5E,7E)-dodeca-5,7-diene CAS No. 21293-04-9

(5E,7E)-dodeca-5,7-diene

Cat. No.: B14149638
CAS No.: 21293-04-9
M. Wt: 166.30 g/mol
InChI Key: ZARLDNIZTZBEDV-WGDLNXRISA-N
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Description

(5E,7E)-dodeca-5,7-diene is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of two conjugated double bonds at the 5th and 7th positions in its 12-carbon aliphatic chain. This compound is hydrophobic and relatively neutral, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E,7E)-dodeca-5,7-diene typically involves the use of alkyne metathesis or Wittig reactions. These methods allow for the formation of the conjugated diene system. For instance, the Wittig reaction can be employed using appropriate phosphonium salts and aldehydes under controlled conditions to yield the desired diene.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as Grubbs’ catalyst can be used in metathesis reactions to produce the compound efficiently. The reaction conditions often include inert atmospheres and specific temperature controls to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

(5E,7E)-dodeca-5,7-diene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to yield saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Bromine in carbon tetrachloride or chlorine gas.

Major Products Formed

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

(5E,7E)-dodeca-5,7-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which (5E,7E)-dodeca-5,7-diene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows it to participate in electron transfer reactions and form reactive intermediates. These intermediates can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E,7E)-dodeca-5,7-diene is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activity. Its medium-chain length also differentiates it from shorter or longer chain dienes, affecting its solubility and interaction with biological membranes .

Properties

CAS No.

21293-04-9

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

(5E,7E)-dodeca-5,7-diene

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h9-12H,3-8H2,1-2H3/b11-9+,12-10+

InChI Key

ZARLDNIZTZBEDV-WGDLNXRISA-N

Isomeric SMILES

CCCC/C=C/C=C/CCCC

Canonical SMILES

CCCCC=CC=CCCCC

Origin of Product

United States

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